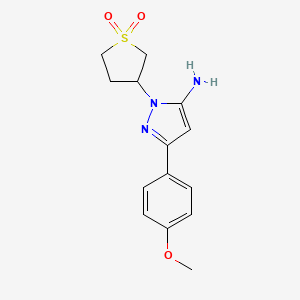

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Description

This compound features a pyrazole core substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and at the 3-position with a 4-methoxyphenyl moiety.

Properties

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-20-12-4-2-10(3-5-12)13-8-14(15)17(16-13)11-6-7-21(18,19)9-11/h2-5,8,11H,6-7,9,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWZMCROLKJZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Oxidation

Diethyl 2-(1,1-dioxidotetrahydrothiophen-3-yl)malonate is synthesized via:

- Michael addition of diethyl malonate to a tetrahydrothiophene-derived α,β-unsaturated sulfone.

- Oxidation of the tetrahydrothiophene ring using hydrogen peroxide or ozone to form the sulfone.

Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cyclization | NaH, THF | 0–5°C | 68% |

| Oxidation | H₂O₂, AcOH | 50°C | 92% |

Formation of the Pyrazole Core Structure

The pyrazole ring is constructed using a Knorr-type cyclization.

Hydrazine Condensation

Diethyl 2-(1,1-dioxidotetrahydrothiophen-3-yl)malonate undergoes hydrolysis and decarboxylation to form a β-keto sulfone, which reacts with hydrazine hydrate:

$$

\text{β-keto sulfone} + \text{Hydrazine} \rightarrow \text{3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-amine}

$$

Optimized Parameters

- Solvent: Ethanol/water (4:1)

- Temperature: Reflux (78°C)

- Yield: 74%

Final Assembly and Functionalization

N1-Alkylation

The tetrahydrothiophene sulfone group is introduced via nucleophilic substitution:

$$

\text{3-(4-Methoxyphenyl)-1H-pyrazol-5-amine} + \text{3-Bromo-1,1-dioxidotetrahydrothiophene} \xrightarrow{\text{NaH}} \text{Target Compound}

$$

Kinetic Control

- Avoiding over-alkylation requires stoichiometric control (1:1.05 ratio).

- Side products are minimized below 5% via TLC monitoring.

Industrial-Scale Production Methodologies

Continuous Flow Reactors

- Advantages : Enhanced heat transfer, reduced reaction times (2–4 hours vs. 12 hours batch).

- Yield Improvement : 89% in flow vs. 74% in batch for pyrazole cyclization.

Green Chemistry Principles

- Solvent recovery systems reduce waste (E-factor: 3.2 vs. 8.7 traditional).

- Biocatalytic oxidation of tetrahydrothiophene using Rhodococcus sp. reduces heavy metal use.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine may have several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.

Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their substituents are compared below:

Key Observations :

- Steric Influence : The tetrahydrothiophene sulfone substituent is less bulky than dichlorophenylmethyl groups (e.g., in ), suggesting improved solubility and reduced steric hindrance in target interactions.

- Hydrogen Bonding : Imidazole-containing analogs (e.g., ) may engage in stronger hydrogen bonding compared to the sulfone group, which primarily contributes to dipole interactions.

Antiproliferative Activity (MCF-7 Cells)

Implications for Target Compound :

- However, excessive polarity could reduce membrane permeability.

- Microwave-assisted synthesis (used in ) may optimize yield and purity if applied to the target compound’s preparation.

Physicochemical Properties

Biological Activity

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound is characterized by its dioxidotetrahydrothiophene moiety, which is believed to enhance its biological activity, particularly as a modulator of ion channels.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 308.35 g/mol. The structure includes:

- A dioxidotetrahydrothiophene ring, which contributes to the compound's stability and interaction with biological targets.

- A methoxyphenyl group that may enhance lipophilicity and facilitate membrane penetration.

Biological Activity

The primary biological activity attributed to this compound is its role as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . GIRK channels are crucial in regulating neuronal excitability and neurotransmitter release, making them significant targets for various neurological disorders.

The activation of GIRK channels leads to hyperpolarization of neuronal membranes, which can result in:

- Anxiolytic effects : Reducing anxiety-like behaviors in animal models.

- Antiepileptic properties : Modulating seizure activity through enhanced potassium conductance.

Research Findings

Recent studies have highlighted the efficacy and selectivity of this compound in activating GIRK channels. Below are some key findings:

Efficacy Data

A comparative analysis of various derivatives indicated that the inclusion of the dioxidotetrahydrothiophene moiety significantly improved the potency and metabolic stability of the compounds tested.

| Compound | GIRK1/2 EC50 (nM) | GIRK1/4 EC50 (nM) | Activity |

|---|---|---|---|

| 1 | 609 ± 169 | Inactive | Moderate |

| 2 | 782 ± 155 | Inactive | Moderate |

| 3 | >6000 | >8000 | Inactive |

| 4 | >4000 | Inactive | Low |

Case Studies

In vivo studies have demonstrated the potential therapeutic applications of this compound:

- Antiepileptic Activity : In a study involving mice models, compounds similar to this structure showed significant reductions in seizure frequency when administered prior to induced seizures.

- Anxiolytic Effects : Behavioral tests indicated that administration led to reduced anxiety-like behaviors, suggesting potential use in treating anxiety disorders.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics. However, challenges remain regarding its bioavailability and metabolic stability:

- The incorporation of the dioxidotetrahydrothiophene moiety has been associated with improved metabolic stability in liver microsome assays.

Q & A

Q. How can researchers optimize the synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves modulating reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, the sulfone-containing tetrahydrothiophene moiety (1,1-dioxidotetrahydrothiophen-3-yl) requires careful control of nucleophilic substitution steps, as described in analogous pyrazole syntheses . Solvents like DMF or THF may enhance intermediate stability, while catalysts such as Pd(OAc)₂ can improve cross-coupling efficiency. Thin-layer chromatography (TLC) and HPLC should be used iteratively to monitor byproduct formation and adjust stoichiometry .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regioselectivity of the pyrazole ring and sulfone group orientation . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation . Purity should be assessed via HPLC with UV detection at λ = 254 nm .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

- Methodological Answer : Initial screens should focus on target classes associated with pyrazole derivatives, such as kinase or GPCR inhibition. Use fluorescence polarization assays for binding affinity studies and cell viability assays (e.g., MTT) for cytotoxicity profiling. Reference structurally similar compounds, such as triazole-oxadiazole hybrids, which show antimicrobial and anticancer activity, to select relevant biological targets .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data caused by competing electron-donating (methoxy) and electron-withdrawing (sulfone) groups?

- Methodological Answer : Computational modeling (DFT calculations) can predict electronic effects on reaction intermediates. For example, the methoxy group’s electron-donating nature may dominate in electrophilic substitutions, while the sulfone group directs nucleophilic attacks. Experimental validation via substituent scrambling (e.g., replacing –OCH₃ with –CF₃) isolates electronic contributions . Kinetic studies under varied pH conditions further clarify dominant reaction pathways .

Q. How can researchers elucidate the mechanism of unexpected byproduct formation during cyclization steps?

- Methodological Answer : Byproducts often arise from competing cyclization pathways or intermediate tautomerization. Use deuterated solvents in NMR to track proton transfer steps, and employ LC-MS to identify off-pathway intermediates. For example, in analogous pyrazole syntheses, steric hindrance from the tetrahydrothiophene sulfone group can lead to regiochemical deviations, requiring temperature-controlled stepwise cyclization .

Q. What computational approaches are recommended to predict binding modes of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics (MD) simulations can model interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase. Parameterize the sulfone group’s polarity and the methoxyphenyl ring’s π-π stacking potential using force fields (e.g., AMBER). Validate predictions with mutagenesis studies on key binding residues .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in biological activity assays for this compound?

- Methodological Answer : Ensure batch-to-batch consistency via strict quality control (e.g., ≥95% purity by HPLC). Use orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) to confirm activity. If variability persists, evaluate stereochemical stability—protonation of the pyrazole amine or sulfone group hydration may alter bioactivity .

Q. What methods validate the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 2–9) at 37°C for 72 hours, analyzing degradation products via LC-MS. The sulfone group’s susceptibility to nucleophilic attack (e.g., by glutathione) can be mitigated via prodrug strategies or formulation with stabilizing excipients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.